

Spectroscopic Profile of Ethyl-1,1-d2-benzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl-1,1-d2-benzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl-1,1-d2-benzene** (CAS No: 1861-01-4), a deuterated isotopologue of ethylbenzene. This document is intended to serve as a valuable resource for researchers in various fields, including organic synthesis, mechanistic studies, and drug development, where isotopic labeling is employed. The inclusion of deuterium at the benzylic position offers a powerful tool for tracing metabolic pathways, elucidating reaction mechanisms, and enhancing the stability of pharmacologically active molecules.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Ethyl-1,1-d2-benzene**. For comparative purposes, data for the non-deuterated analogue, ethylbenzene, is also provided where relevant.

¹H NMR Spectroscopy

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS)

Compound	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
Ethyl-1,1-d2-benzene	7.15-7.35	m	5H	Aromatic (C ₆ H ₅)
1.19[1]	s[1]	3H	Methyl (-CD ₂ CH ₃)	
Ethylbenzene	7.15-7.35	m	5H	Aromatic (C ₆ H ₅)
2.64	q	2H	Methylene (-CH ₂ CH ₃)	
1.23	t	3H	Methyl (-CH ₂ CH ₃)	

Note: The quartet for the methylene protons and the triplet for the methyl protons in ethylbenzene collapse into a singlet for the methyl protons in **Ethyl-1,1-d2-benzene** due to the absence of adjacent protons.

¹³C NMR Spectroscopy

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS)

Compound	Chemical Shift (δ , ppm)	Assignment
Ethyl-1,1-d2-benzene (Predicted)	~144	C1 (ipso)
~128	C3, C5 (meta)	
~128	C4 (para)	
~126	C2, C6 (ortho)	
~28 (multiplet)	Methylene (-CD ₂ CH ₃)	
~15	Methyl (-CD ₂ CH ₃)	
Ethylbenzene	144.2	C1 (ipso)
128.4	C3, C5 (meta)	
127.9	C4 (para)	
125.7	C2, C6 (ortho)	
28.9	Methylene (-CH ₂ CH ₃)	
15.6	Methyl (-CH ₂ CH ₃)	

Note: The resonance for the deuterated carbon (-CD₂CH₃) is expected to appear as a multiplet due to C-D coupling and will have a significantly lower intensity in proton-decoupled ¹³C NMR spectra.

Mass Spectrometry (Electron Ionization)

Compound	Molecular Ion (m/z)	Key Fragments (m/z)
Ethyl-1,1-d2-benzene (Predicted)	108.18 ^[1]	93 ([M-CH ₃] ⁺), 77 ([C ₆ H ₅] ⁺)
Ethylbenzene	106.17	91 ([M-CH ₃] ⁺ , tropylium ion), 77 ([C ₆ H ₅] ⁺)

Note: The base peak in the mass spectrum of ethylbenzene is typically m/z 91, corresponding to the tropylium ion formed by rearrangement. For **Ethyl-1,1-d2-benzene**, the analogous

fragment would be at m/z 93.

Infrared (IR) Spectroscopy

Compound	Wavenumber (cm^{-1})	Assignment
Ethyl-1,1-d2-benzene (Predicted)	~3030	Aromatic C-H stretch
	~2970	Aliphatic C-H stretch (methyl)
	~2100-2250	C-D stretch
	~1600, ~1500	Aromatic C=C stretch
	770-690	C-H out-of-plane bend (monosubstituted benzene)
Ethylbenzene	3080-3030[2]	Aromatic C-H stretch[2]
	2975-2845[2]	Aliphatic C-H stretch (methyl and methylene)[2]
	~1600, ~1500[2]	Aromatic C=C stretch[2]
	770-690[2]	C-H out-of-plane bend (monosubstituted benzene)[2]

Note: The most significant difference in the IR spectrum will be the appearance of C-D stretching vibrations, which occur at a lower frequency than C-H stretches due to the heavier mass of deuterium.

Experimental Protocols

Synthesis of Ethyl-1,1-d2-benzene

A plausible synthetic route to **Ethyl-1,1-d2-benzene** involves the reduction of acetophenone with a deuterated reducing agent, followed by the reduction of the resulting alcohol.

Step 1: Reduction of Acetophenone to 1-Phenylethanol-1-d

- To a solution of acetophenone (1.0 eq) in dry THF at 0 °C under an inert atmosphere, add lithium aluminum deuteride (LiAlD₄, 1.0 eq) portion-wise.
- Allow the reaction mixture to warm to room temperature and stir for 4 hours.
- Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.
- Filter the resulting precipitate and wash with THF.
- Concentrate the filtrate under reduced pressure to yield 1-phenylethanol-1-d.

Step 2: Barton-McCombie Deoxygenation of 1-Phenylethanol-1-d

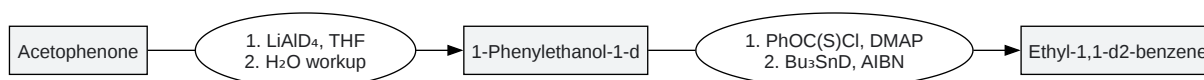
- To a solution of 1-phenylethanol-1-d (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in dry dichloromethane at 0 °C, add phenyl chlorothionoformate (1.1 eq).
- Stir the reaction at room temperature for 12 hours.
- Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Dissolve the crude thionocarbonate in toluene and add tributyltin deuteride (Bu₃SnD, 1.2 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
- Heat the reaction mixture to 80 °C for 2 hours.
- Cool the reaction to room temperature and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **Ethyl-1,1-d₂-benzene**.

Spectroscopic Analysis

- NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer using CDCl₃ as the solvent and TMS as an internal standard.

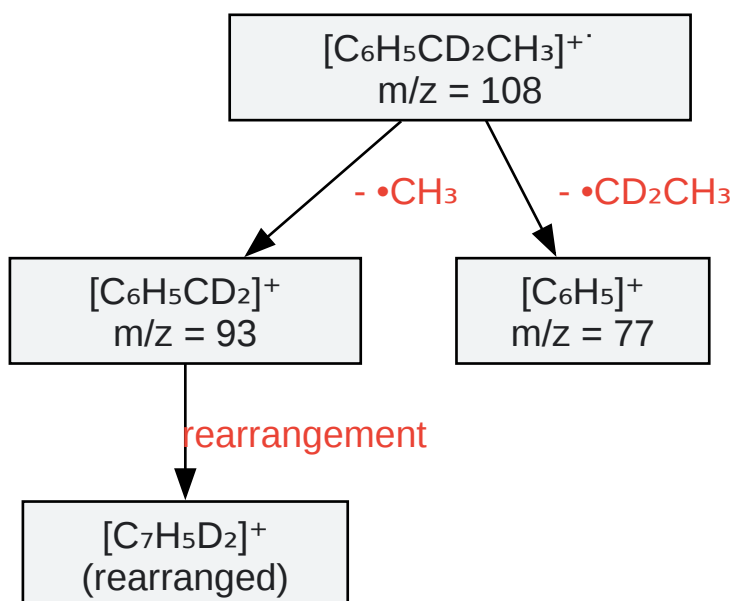
- Mass Spectrometry: Low-resolution mass spectra are obtained using an electron ionization (EI) source at 70 eV.
- Infrared Spectroscopy: IR spectra are recorded on an FTIR spectrometer using a thin film of the neat compound on a NaCl or KBr plate.

Visualizations



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Caption: Synthetic workflow for **Ethyl-1,1-d2-benzene**.



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Caption: Predicted mass spectral fragmentation of **Ethyl-1,1-d2-benzene**.

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References

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